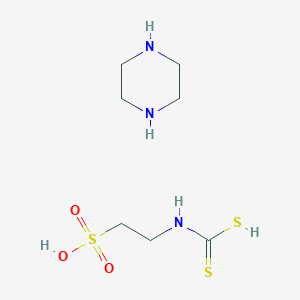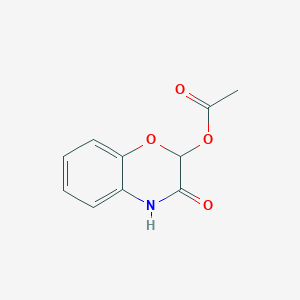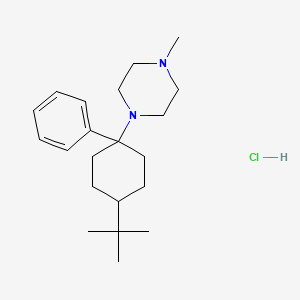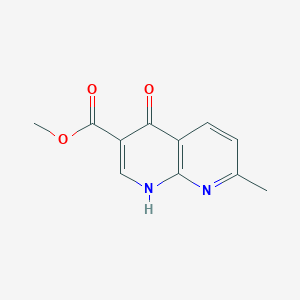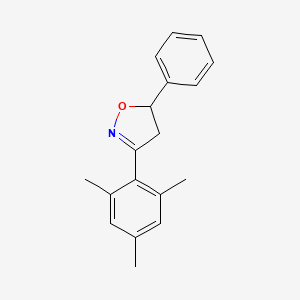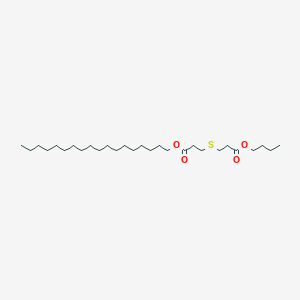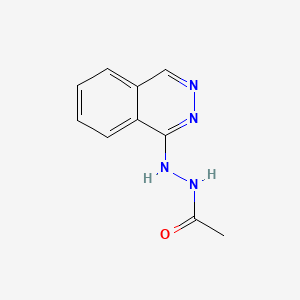
(2,6-dimethylphenyl) 2-(4-methylpiperazin-1-yl)butanoate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,6-dimethylphenyl) 2-(4-methylpiperazin-1-yl)butanoate;hydrochloride is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its potential biological activities and interactions with different molecular targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-dimethylphenyl) 2-(4-methylpiperazin-1-yl)butanoate;hydrochloride typically involves the reaction of 2,6-dimethylphenyl with 4-methylpiperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, making the compound readily available for various applications .
Chemical Reactions Analysis
Types of Reactions
(2,6-dimethylphenyl) 2-(4-methylpiperazin-1-yl)butanoate;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to obtain reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound.
Scientific Research Applications
(2,6-dimethylphenyl) 2-(4-methylpiperazin-1-yl)butanoate;hydrochloride is widely used in scientific research due to its potential biological activities. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its interactions with various biological targets and its potential effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of (2,6-dimethylphenyl) 2-(4-methylpiperazin-1-yl)butanoate;hydrochloride involves its interaction with specific molecular targets, such as proteins and enzymes. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The compound’s structure allows it to bind to these targets with high affinity, making it a valuable tool in research .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (2,6-dimethylphenyl) 2-(4-methylpiperazin-1-yl)butanoate;hydrochloride include:
- (2-methoxyphenyl)piperazin-1-yl derivatives
- N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide
- Various arylpiperazine-based compounds
Uniqueness
What sets this compound apart from similar compounds is its specific structure, which imparts unique properties and interactions with molecular targets. This uniqueness makes it particularly valuable in research and potential therapeutic applications .
Properties
CAS No. |
20684-29-1 |
|---|---|
Molecular Formula |
C17H27ClN2O2 |
Molecular Weight |
326.9 g/mol |
IUPAC Name |
(2,6-dimethylphenyl) 2-(4-methylpiperazin-1-yl)butanoate;hydrochloride |
InChI |
InChI=1S/C17H26N2O2.ClH/c1-5-15(19-11-9-18(4)10-12-19)17(20)21-16-13(2)7-6-8-14(16)3;/h6-8,15H,5,9-12H2,1-4H3;1H |
InChI Key |
LVAUXSVPYFVQSV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)OC1=C(C=CC=C1C)C)N2CCN(CC2)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


